2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide
CAS No.: 895101-88-9
Cat. No.: VC11891422
Molecular Formula: C20H18N4O3S2
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895101-88-9 |
|---|---|
| Molecular Formula | C20H18N4O3S2 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18N4O3S2/c1-13-7-9-14(10-8-13)22-18(25)12-28-20-21-11-17-19(23-20)15-5-3-4-6-16(15)24(2)29(17,26)27/h3-11H,12H2,1-2H3,(H,22,25) |
| Standard InChI Key | HZLXIGXPONYDMZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C |
Introduction
The compound 2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic molecule featuring a tricyclic core structure with multiple functional substituents. It belongs to the class of sulfur-containing organic compounds, which are notable for their potential applications in medicinal chemistry and material science. This compound's unique structure suggests potential interactions with various biological targets, making it a subject of interest in research.
Synthesis and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including cyclization reactions and thioamide formations. Specific reagents like thioacetic acid may be used for thioamide formation, and various catalysts can facilitate cyclization reactions. Reaction conditions such as temperature and solvent choice are crucial for optimizing yields and purity.
Biological Activity and Potential Applications
Compounds with similar structural motifs, particularly those containing thiazole or triazole rings, have shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of these rings is often associated with enhanced biological activity due to their ability to interact with enzymes and receptors.
Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-methylphenyl)-3-(thiazol-2-yl)urea | Urea linkage and thiazole | Antitumor activity |
| N-(4-methylphenyl)-2-thiazolamine | Thiazole and amine | Antifungal properties |
| 5-(dimethylamino)-1H-thiazole | Simple thiazole structure | Drug development |
Detailed Studies
Detailed studies on the mechanism of action for this compound would require experimental data from biological assays or computational modeling to elucidate binding affinities and interaction profiles. Interaction studies are crucial for understanding how this compound behaves in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume